2-(Benzylaminoethoxy)tetrahydropyran
CAS No.: 390401-24-8
Cat. No.: VC21127512
Molecular Formula: C14H21NO2
Molecular Weight: 235.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 390401-24-8 |
|---|---|
| Molecular Formula | C14H21NO2 |
| Molecular Weight | 235.32 g/mol |
| IUPAC Name | N-benzyl-2-(oxan-2-yloxy)ethanamine |
| Standard InChI | InChI=1S/C14H21NO2/c1-2-6-13(7-3-1)12-15-9-11-17-14-8-4-5-10-16-14/h1-3,6-7,14-15H,4-5,8-12H2 |
| Standard InChI Key | YUUJCVDCOIEXHN-UHFFFAOYSA-N |
| SMILES | C1CCOC(C1)OCCNCC2=CC=CC=C2 |
| Canonical SMILES | C1CCOC(C1)OCCNCC2=CC=CC=C2 |
Introduction
2-(Benzylaminoethoxy)tetrahydropyran is a chemical compound with the CAS number 390401-24-8. It is also known by the alternate name N-[2-[(Tetrahydro-2H-pyran-2-yl)oxy]ethyl]benzenemethanamine . This compound is of interest in various chemical and pharmaceutical applications due to its unique structure, which combines a tetrahydropyran ring with a benzylaminoethoxy side chain.
Synthesis and Preparation
While specific synthesis methods for 2-(Benzylaminoethoxy)tetrahydropyran are not detailed in the available literature, compounds with similar structures often involve reactions that combine tetrahydropyran derivatives with benzylamine or its derivatives. The synthesis typically requires careful control of reaction conditions to ensure the desired product is formed efficiently.
Research Findings and Future Directions
Research on compounds like 2-(Benzylaminoethoxy)tetrahydropyran is ongoing, with a focus on understanding their chemical properties and potential applications. Future studies may explore its use in drug development, particularly in areas where tetrahydropyran derivatives have shown promise.
Additional Research Directions:
-
Investigate the synthesis pathways and conditions for optimizing the yield of 2-(Benzylaminoethoxy)tetrahydropyran.
-
Explore potential biological activities of this compound, focusing on neurotransmitter modulation or other therapeutic targets.
-
Develop more complex molecules using 2-(Benzylaminoethoxy)tetrahydropyran as a building block, targeting specific pharmaceutical applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume